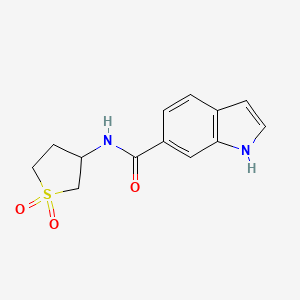

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide is a complex organic compound characterized by the presence of an indole ring and a thiolane ring with a dioxo group

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1H-indole-6-carboxamide |

InChI |

InChI=1S/C13H14N2O3S/c16-13(15-11-4-6-19(17,18)8-11)10-2-1-9-3-5-14-12(9)7-10/h1-3,5,7,11,14H,4,6,8H2,(H,15,16) |

InChI Key |

TXDJLJGFZOFTMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-6-carboxamide core, followed by the introduction of the thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can modify the thiolane ring or the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride

- 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide stands out due to its combination of the indole and thiolane rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound combines an indole moiety with a thiolane derivative , characterized by its molecular formula and a molecular weight of 441.55 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The indole structure is known for its role in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Biological Activity Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell membranes, leading to cell death.

- Cancer Cell Line Research : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

- Neuroprotection Assessment : Research focusing on neuroprotection revealed that the compound might enhance the levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), suggesting a role in mitigating neurodegenerative processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(oxolan-2-yl)methyl]-1H-indole-6-carboxamide | Indole core with oxolane | Antimicrobial, anticancer |

| 2-chloro-N-[1-(1,1-dioxo-thiolan)]acetamide | Thiolane core with chloroacetyl | Antiviral properties |

| N-methylindole derivative | Indole core without thiolane | Neuroprotective effects |

Future Directions

Further investigations are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future research should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.